molecular formula C11H9ClN2O B13897544 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone

Katalognummer: B13897544
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: YUWKUCUJIYGILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is a chemical compound with the molecular formula C11H9ClN2O. It is known for its unique structure, which includes an imidazole ring and a chlorophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone typically involves the reaction of imidazole with 4-chloroacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attacks the carbonyl carbon of the 4-chloroacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Uniqueness

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone is unique due to its specific substitution pattern on the imidazole ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C11H9ClN2O/c1-7(15)10-6-13-11(14-10)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

YUWKUCUJIYGILS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.